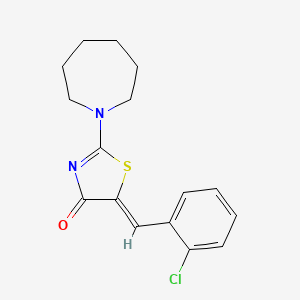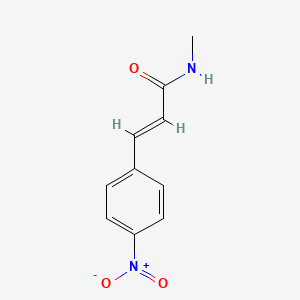![molecular formula C15H13ClFNO2 B5866627 N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide, commonly known as CFTR modulator, is a small molecule drug that is used to treat cystic fibrosis. It works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of salt and water across cell membranes. CFTR modulator has been the subject of extensive scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.
Mécanisme D'action
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator works by targeting the this compound protein, which is mutated in patients with cystic fibrosis. The drug helps to restore the function of the this compound protein by increasing the amount of protein that is present on the cell surface and improving the transport of salt and water across cell membranes. This leads to improved lung function and reduced respiratory infections in patients with cystic fibrosis.
Biochemical and Physiological Effects
This compound modulator has been shown to have a number of biochemical and physiological effects in patients with cystic fibrosis. The drug has been shown to improve lung function, reduce the frequency of respiratory infections, and improve the quality of life in patients with cystic fibrosis. This compound modulator has also been shown to improve the transport of salt and water across cell membranes in patients with cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. This compound modulator has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound modulator also has some limitations for use in lab experiments. The drug is expensive, and its use requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator. One area of interest is the development of new this compound modulators that are more effective and have fewer side effects than existing drugs. Another area of interest is the use of this compound modulators in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the use of this compound modulators in patients with different mutations of the this compound protein.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with N-(2-chloroethyl)phthalimide to form N-[2-(2-fluorobenzoyl)ethyl]phthalimide. This intermediate is then reacted with 4-chlorophenol in the presence of potassium carbonate to form this compound.
Applications De Recherche Scientifique
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The drug has been shown to improve lung function and reduce the frequency of respiratory infections in patients with cystic fibrosis. This compound modulator has also been studied for its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAZIFQXVNMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)





![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)


![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
